4-tert-Butylphenyl glycidyl ether

Description

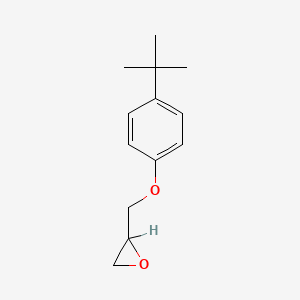

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-tert-butylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRACYLRBOUBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024702 | |

| Record name | tert-Butyl phenyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-tert-butylphenyl glycidyl ether is a clear light yellow liquid. (NTP, 1992), Dry Powder; Liquid, Clear light yellow liquid; [CAMEO] Colorless liquid with a mild odor; [Sigma-Aldrich MSDS] | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-tert-Butylphenyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

329 to 338 °F at 14 mmHg (NTP, 1992) | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

215 °F (NTP, 1992) | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.038 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3101-60-8 | |

| Record name | P-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-tert-Butylphenyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3101-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylphenyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003101608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl phenyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylphenyl 1-(2,3-epoxy)propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-tert-Butyl phenyl glycidyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPHENYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUA9665YBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butylphenyl Glycidyl Ether

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-tert-Butylphenyl glycidyl ether (p-TBGE) is an organic compound featuring a phenyl ring substituted with a bulky tert-butyl group and a reactive glycidyl ether moiety.[1] This unique structure imparts valuable physicochemical properties, including enhanced thermal stability and hydrophobicity.[1] It serves as a crucial building block in organic synthesis, a reactive diluent in epoxy resin formulations to improve processing characteristics, and a precursor for developing novel polymers and potential therapeutic agents.[1][2] This guide provides a comprehensive overview of its synthesis, including a detailed experimental protocol, and a thorough description of its characterization using modern analytical techniques.

Physicochemical Properties

This compound is a clear, light yellow liquid at room temperature and is only slightly soluble in water.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | 2-[(4-tert-butylphenoxy)methyl]oxirane | [2][3] |

| CAS Number | 3101-60-8 | [4] |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Appearance | Clear light yellow liquid | [2] |

| Boiling Point | 165-170 °C at 14 mmHg | [2] |

| Density | 1.038 g/cm³ at 20 °C | [2] |

| Flash Point | 102 °C (215 °F) | [2] |

| Refractive Index | ~1.515 - 1.52 |

Synthesis

The most prevalent method for synthesizing this compound is through the Williamson ether synthesis, reacting 4-tert-butylphenol with epichlorohydrin in the presence of a base. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic carbon of epichlorohydrin, followed by an intramolecular ring-closing reaction to form the epoxide ring.

Synthesis Pathway Diagram

The diagram below illustrates the chemical transformation from reactants to the final product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from generalized procedures for the synthesis of glycidyl ethers using a phase-transfer catalyst, which improves reaction efficiency and allows for milder conditions.

Materials:

-

4-tert-Butylphenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

-

Toluene

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylphenol (1.0 eq), tetrabutylammonium bromide (0.05 eq), and toluene.

-

Base Addition: While stirring, add a 50% aqueous solution of sodium hydroxide (2.0 eq) to the flask.

-

Epichlorohydrin Addition: Add epichlorohydrin (2.5 eq) dropwise to the reaction mixture at room temperature. An excess of epichlorohydrin is often used to drive the reaction to completion.

-

Reaction: Heat the mixture to 40-50°C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Industrial Process Optimization

For industrial-scale production, the synthesis is often optimized to enhance yield, minimize waste, and reduce costs. Key optimizations include:

-

Solvent-Free Conditions: The reaction can be performed neat at 60-80°C, using the excess epichlorohydrin as both a reactant and a diluent, which eliminates the need for volatile organic compounds (VOCs).

-

High Yield: Under optimized conditions, including continuous removal of the sodium chloride byproduct, yields can exceed 95%.

-

Catalyst Efficiency: Phase-transfer catalysts like TBAB accelerate the reaction at lower temperatures, reducing energy consumption by up to 30%.

| Parameter | Conventional Lab Method | Optimized Green Method |

| Temperature | 80–100°C | 40–50°C |

| Solvent | Toluene / other organic | Solvent-free or water-based NaOH |

| Catalyst | Often none | Phase-Transfer Catalyst (PTC) |

| Typical Yield | Variable | 92–95% |

Characterization

The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic methods.

Characterization Workflow

The following diagram outlines a typical workflow for the analytical characterization of the final product.

Caption: Standard workflow for the analytical characterization of the synthesized product.

Spectroscopic Data

While full spectra should be run for confirmation, the expected data provides a reference for successful synthesis.

| Technique | Expected Characteristic Signals / Bands |

| ¹H NMR | ~7.3 ppm (d): Aromatic protons ortho to the ether linkage.~6.8 ppm (d): Aromatic protons meta to the ether linkage.~4.2 & 3.9 ppm (dd): Diastereotopic protons of the -O-CH₂- group.~3.3 ppm (m): Proton on the oxirane ring (-CH-O).~2.8 & 2.7 ppm (dd, t): Protons of the oxirane ring (-CH₂-O).~1.3 ppm (s): Singlet for the 9 protons of the tert-butyl group. |

| ¹³C NMR | ~156 ppm: Aromatic carbon attached to the ether oxygen.~143 ppm: Aromatic carbon attached to the tert-butyl group.~126 ppm: Aromatic C-H carbons.~114 ppm: Aromatic C-H carbons.~70 ppm: Methylene carbon of the ether linkage (-O-CH₂-).~50 ppm: Methine carbon of the epoxide ring.~44 ppm: Methylene carbon of the epoxide ring.~34 ppm: Quaternary carbon of the tert-butyl group.~31 ppm: Methyl carbons of the tert-butyl group. |

| FTIR (cm⁻¹) | ~3050-3000: Aromatic C-H stretch.~2960-2870: Aliphatic C-H stretch (tert-butyl & glycidyl).~1610, 1510: Aromatic C=C ring stretch.~1250: Asymmetric C-O-C stretch (aryl ether).~1040: Symmetric C-O-C stretch.~915, 840: Epoxide ring vibrations (C-O stretch). |

| Mass Spec. | [M+H]⁺: Expected at m/z 207.138.[2] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of this compound. A typical reverse-phase (RP) HPLC method can be employed.[4]

-

Column: C18 stationary phase.[4]

-

Mobile Phase: A gradient of acetonitrile and water. A small amount of formic acid can be used for Mass-Spec compatibility.[4]

-

Detection: UV detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

References

- 1. This compound, (-)- | C13H18O2 | CID 719371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-tert-Butylphenyl glycidyl ether | C13H18O2 | CID 18360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mzCloud – 4 tert Butylphenyl glycidyl ether [mzcloud.org]

- 4. tert-Butyl phenyl glycidyl ether | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-Butylphenyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylphenyl glycidyl ether (t-BPGE) is an organic compound characterized by a phenyl ring substituted with a tert-butyl group and a glycidyl ether moiety.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, offering valuable data for researchers, scientists, and professionals in drug development and material science. The presence of the bulky tert-butyl group confers specific characteristics, such as enhanced thermal stability and hydrophobicity, making it a subject of interest in various applications, including as a reactive diluent in epoxy resin systems.[1][2]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1][3][4] |

| Appearance | Clear, light yellow liquid | [1][4] |

| Boiling Point | 165-170 °C at 14 mmHg (329-338 °F) | [1][4][5] |

| Density | 1.038 g/cm³ at 20 °C (68 °F) | [1][4] |

| Flash Point | 102 °C (215.6 °F) | [1][4][5] |

| Water Solubility | Slightly soluble (less than 1 mg/mL at 22.2 °C or 72 °F) | [1][4][6] |

| Refractive Index | 1.515 | [1] |

| LogP | 3.20 - 3.3 | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is a micro-scale technique for determining the boiling point of a liquid.

Materials:

-

Sample of this compound

-

Capillary tube (sealed at one end)

-

Small diameter test tube

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the capillary tube to the thermometer

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, with its open end facing down, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is then heated in an oil bath. The temperature of the bath should be raised slowly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the external pressure.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Materials:

-

Sample of this compound

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Deionized water (for calibration)

-

Thermostat

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is then filled with deionized water of a known temperature and its mass is measured. This allows for the calculation of the pycnometer's volume.

-

The pycnometer is emptied, dried, and then filled with the this compound sample.

-

The mass of the pycnometer filled with the sample is determined.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility (Visual Inspection Method)

This is a qualitative or semi-quantitative method to assess the solubility of a substance in a given solvent.

Materials:

-

Sample of this compound

-

Solvent (e.g., water, ethanol, acetone)

-

Test tubes or vials

-

Vortex mixer or shaker

-

Microscope (optional)

Procedure:

-

A measured amount of the solvent is placed into a test tube.

-

A small, measured amount of this compound is added to the solvent.

-

The mixture is agitated vigorously using a vortex mixer or shaker for a set period.

-

The mixture is then allowed to stand and is visually inspected for any signs of undissolved material, such as turbidity, precipitate, or phase separation.

-

If the substance dissolves completely, more is added incrementally until saturation is reached or the desired concentration is achieved.

-

For a more detailed assessment, a drop of the solution can be examined under a microscope for the presence of undissolved particles.[6]

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the reaction of p-tert-butylphenol with epichlorohydrin. The following diagram illustrates a general workflow for its synthesis and subsequent characterization.

This workflow begins with the reaction of the starting materials in the presence of a catalyst, leading to the crude product. This is followed by a purification step to isolate the pure this compound. Finally, the identity and purity of the synthesized compound are confirmed through various analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

References

- 1. mzCloud – 4 tert Butylphenyl glycidyl ether [mzcloud.org]

- 2. researchgate.net [researchgate.net]

- 3. Toxicokinetic Characterization of Isopropyl Glycidyl Ether in Rat by a Validated LC-APCI-MS/MS Method Using In-Source Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]

- 5. p-tert-Butylphenyl glycidyl ether | C13H18O2 | CID 18360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

An In-depth Technical Guide to 4-tert-Butylphenyl Glycidyl Ether (CAS: 3101-60-8)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Properties

4-tert-Butylphenyl glycidyl ether, with the CAS number 3101-60-8, is an organic compound recognized for its utility as a reactive diluent in epoxy resins and as a potential building block in organic synthesis.[1][2][3] Its molecular structure incorporates a bulky tert-butyl group, which imparts hydrophobicity and can enhance thermal stability, and a reactive epoxide ring, making it a versatile intermediate for various chemical modifications.[2][4] This compound is a clear, light yellow liquid at room temperature and is slightly soluble in water.[1][5]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈O₂ | [1][6] |

| Molecular Weight | 206.28 g/mol | [1][7] |

| Appearance | Clear, light yellow liquid | [1][5] |

| Boiling Point | 165-170 °C at 14 mmHg | [3][5][8] |

| Flash Point | 102 °C (215.6 °F) | [8] |

| Density | 1.038 g/cm³ at 20-25 °C | [1][3][5] |

| Refractive Index | 1.515 - 1.52 | [6] |

| Water Solubility | Slightly soluble (< 1 mg/mL at 22 °C) | [1][5][9] |

| Purity (typical) | >98.0% (GC) | [10] |

| XLogP3 | 3.3 | [7] |

| Spectroscopic Data | Source / Type |

| ¹H NMR | --INVALID-LINK-- |

| ¹³C NMR | --INVALID-LINK-- |

| Mass Spectrum (GC-MS) | --INVALID-LINK-- |

| IR Spectrum (FTIR) | --INVALID-LINK-- |

Synthesis and Reactions

The primary route for synthesizing this compound involves the reaction of 4-tert-butylphenol with epichlorohydrin under basic conditions.[11][12] The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, which readily undergoes nucleophilic attack and ring-opening polymerization.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of glycidyl ethers.[13]

Materials:

-

4-tert-butylphenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional, but recommended)

-

Toluene

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol (1 equivalent) and TBAB (0.05 equivalents) in toluene. Add a 50% aqueous solution of NaOH (1.5 equivalents) dropwise with stirring.

-

Epoxidation: Add epichlorohydrin (3 equivalents) dropwise to the reaction mixture. Heat the mixture to 70-80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the salts and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Key Chemical Reactions

The epoxide ring is the primary site of reactivity, undergoing ring-opening reactions with various nucleophiles.

Caption: Major reaction pathways for this compound.

Applications in Research and Development

Reactive Diluent in Epoxy Resins

A primary application of this compound is as a reactive diluent in epoxy resin formulations.[14][15] Its low viscosity helps to reduce the viscosity of the resin mixture, improving handling and application properties, while the glycidyl group co-reacts with the curing agent to become part of the final polymer network.[3] The presence of the bulky, hydrophobic tert-butylphenyl group can also enhance the moisture resistance of the cured resin.[4]

Experimental Protocol: Evaluation as a Reactive Diluent

Objective: To determine the effect of this compound concentration on the viscosity and curing properties of a standard epoxy resin system.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

-

This compound

-

Amine-based curing agent (e.g., isophorone diamine)

-

Rotational viscometer

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Formulation: Prepare a series of blends of DGEBA with varying weight percentages of this compound (e.g., 0%, 5%, 10%, 15%, 20%).

-

Viscosity Measurement: Measure the viscosity of each blend at a constant temperature (e.g., 25°C) using a rotational viscometer.

-

Curing: To each blend, add a stoichiometric amount of the amine curing agent and mix thoroughly.

-

Curing Profile (DSC): Analyze a sample of each uncured formulation by DSC to determine the onset and peak of the exothermic curing reaction.

-

Mechanical Testing: Cast samples of each formulation and allow them to cure fully. Perform mechanical tests (e.g., tensile strength, hardness) on the cured samples to evaluate the impact of the reactive diluent.

Potential in Drug Discovery

While not extensively studied, the structural motif of this compound has been suggested to have potential as a scaffold in drug discovery. Notably, there is a proposition that it may act as a ligand for dopamine receptors.[4]

Experimental Protocol: Dopamine Receptor Binding Assay (Adapted)

This is a general protocol for a competitive radioligand binding assay that can be adapted to test the affinity of this compound for dopamine receptors.[9][16]

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., D2 or D3)

-

A suitable radioligand (e.g., [³H]-Spiperone)

-

This compound (test compound)

-

A known non-specific binding agent (e.g., Haloperidol)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of haloperidol).

-

Incubation: Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and it is suspected of causing genetic defects.[17][18]

Hazard Statements:

-

H341: Suspected of causing genetic defects.[17]

Precautionary Measures:

-

Handling: Wear personal protective equipment, including gloves, safety glasses, and a lab coat.[8] Ensure adequate ventilation to avoid inhalation of vapors.[8]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[17] Store locked up.[18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18]

Conclusion

This compound is a valuable chemical intermediate with established applications in polymer science and potential, though less explored, utility in medicinal chemistry. Its well-defined physicochemical properties and the reactivity of its epoxide group make it a versatile tool for researchers. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides a foundational understanding and practical protocols to aid scientists and researchers in their work with this compound.

References

- 1. p-tert-Butylphenyl glycidyl ether | C13H18O2 | CID 18360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyl phenyl glycidyl ether | SIELC Technologies [sielc.com]

- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. P-TERT-BUTYLPHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. addi.ehu.es [addi.ehu.es]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. mzCloud – 4 tert Butylphenyl glycidyl ether [mzcloud.org]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. This compound, (-)- | C13H18O2 | CID 719371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 4-tert-Butylphenyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-tert-Butylphenyl glycidyl ether (CAS No: 3101-60-8), a common reactive diluent and intermediate in the synthesis of epoxy resins and other organic molecules. The guide details available mass spectrometry data and expected ranges for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside detailed experimental protocols for acquiring such data.

Spectral Data Summary

The following tables summarize the available and expected spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) | Integration (Predicted) |

| tert-Butyl (CH₃) | ~1.3 | Singlet (s) | 9H |

| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet (m) or two Doublets (d) | 4H |

| Oxirane Ring (CH) | ~3.3 | Multiplet (m) | 1H |

| Oxirane Ring (CH₂) | 2.7 - 2.9 | Multiplet (m) | 2H |

| Methylene (O-CH₂) | 3.9 - 4.2 | Multiplet (m) | 2H |

Table 2: ¹³C NMR Spectral Data (Predicted)

Note: As with ¹H NMR, a complete, experimentally verified ¹³C NMR peak list is not available in major public databases. The chemical shifts below are predicted based on the molecular structure.

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| tert-Butyl (CH₃)₃ | ~31.5 |

| tert-Butyl C(CH₃)₃ | ~34.1 |

| Oxirane Ring (CH₂) | ~44.7 |

| Oxirane Ring (CH) | ~50.2 |

| Methylene (O-CH₂) | ~69.0 |

| Aromatic C-H | ~114.2 |

| Aromatic C-H | ~126.3 |

| Aromatic C-C(CH₃)₃ | ~143.5 |

| Aromatic C-O | ~156.2 |

Table 3: Infrared (IR) Spectroscopy Data

Note: The following are characteristic infrared absorption bands expected for the functional groups present in this compound.

| Functional Group | Wavenumber (cm⁻¹) (Expected) | Description |

| C-H (Aromatic) | 3100 - 3000 | Aromatic C-H Stretch |

| C-H (Aliphatic) | 3000 - 2850 | Alkyl and Epoxide C-H Stretch |

| C=C (Aromatic) | 1610, 1510 | Aromatic Ring Skeletal Vibrations |

| C-O-C (Aryl Ether) | 1250 - 1200 (asymmetric) | Aryl-Alkyl Ether C-O Stretch |

| C-O-C (Epoxide) | ~1250 (ring "breathing"), 950-810 (asymmetric), 860-750 (symmetric) | Epoxide Ring Vibrations |

| para-Substitution | 850 - 810 | Aromatic C-H Out-of-Plane Bending |

Table 4: Mass Spectrometry (MS) Data

The mass spectral data for this compound is available from high-quality, manually curated databases.[1] The fragmentation pattern is consistent with the structure of an ether containing a tert-butylphenyl group.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion |

| 206.13 | Base Peak / High | [M]⁺ (Molecular Ion) |

| 191.11 | High | [M - CH₃]⁺ |

| 149.10 | High | [M - C₄H₉]⁺ |

| 135.08 | High | [C₉H₁₁O]⁺ |

| 107.05 | Medium | [C₇H₇O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2][3][4][5]

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6] The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the analyte's signals.

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube. The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition (¹H NMR):

-

Tune and shim the spectrometer to the sample to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This involves broadband decoupling of proton frequencies to produce singlets for each unique carbon atom.

-

A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8][9]

Objective: To identify the key functional groups (aromatic ring, ether, epoxide, alkyl groups) in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, the Attenuated Total Reflectance (ATR) technique is highly suitable.[7]

-

Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal surface is completely covered.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

First, record a background spectrum of the clean, empty ATR crystal. This spectrum, which includes absorptions from atmospheric CO₂ and water vapor, will be automatically subtracted from the sample spectrum.[9]

-

Place the sample on the crystal and apply pressure using the ATR clamp to ensure good contact.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The spectrometer software performs a Fourier transform on the interferogram to generate the infrared spectrum.

-

The background is subtracted, and the spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and correlate them to specific functional group vibrations.

-

2.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a molecule, as well as its structure through fragmentation patterns.[10][11][12]

Objective: To determine the molecular weight of this compound and to analyze its fragmentation pattern to support structural elucidation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 µg/mL to 1 ng/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a high-resolution mass spectrometer like an Orbitrap with an Electrospray Ionization (ESI) source, can be used.[1]

-

Data Acquisition (using EI-MS):

-

The sample is injected into the instrument, where it is vaporized and enters the ion source.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[11]

-

Excess energy from ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak [M]⁺ to confirm the molecular weight (206.28 g/mol ).

-

Analyze the major fragment peaks to deduce the structure. For example, the loss of a methyl group (m/z 191) or the entire tert-butyl group (m/z 149) are common fragmentation pathways.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. US10689318B2 - Bisphenol having fluorene skeleton, method for producing same, polyarylate resin, (meth)acrylate compound and epoxy resin which are derived from the bisphenol - Google Patents [patents.google.com]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. bgbau.de [bgbau.de]

- 12. researchgate.net [researchgate.net]

4-tert-Butylphenyl glycidyl ether molecular weight and formula

This document provides a concise summary of the fundamental molecular properties of 4-tert-Butylphenyl glycidyl ether, a compound of interest in various research and industrial applications. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Core Molecular Data

The essential molecular identifiers for this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈O₂[1][2][3][4][5] |

| Molecular Weight | 206.28 g/mol [1][2][3] |

| CAS Number | 3101-60-8[1][6] |

Experimental Protocols

While this guide does not detail specific experimental uses, the fundamental data provided is typically generated through standard analytical techniques.

-

Mass Spectrometry: Used to determine the molecular weight by measuring the mass-to-charge ratio of ionized molecules.

-

Elemental Analysis: A method to determine the empirical formula by measuring the percentage composition of elements (carbon, hydrogen, oxygen).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the arrangement of atoms and functional groups.

Logical Structure of this compound

The molecule can be deconstructed into its primary chemical moieties. The following diagram illustrates the logical relationship between the constituent functional groups that form the compound.

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound, (-)- | C13H18O2 | CID 719371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 3101-60-8 [sigmaaldrich.com]

- 5. Éther 4-tert-butylphényl glycidyl, 95 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 6. labproinc.com [labproinc.com]

Solubility Profile of 4-tert-Butylphenyl glycidyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-Butylphenyl glycidyl ether in various organic solvents. This information is critical for the effective use of this compound in research, development, and manufacturing processes, particularly in the formulation of epoxy resins, coatings, and as an intermediate in organic synthesis.

Core Concepts in Solubility

The solubility of a substance is a fundamental chemical property that dictates its ability to dissolve in a given solvent to form a homogeneous solution. The principle of "like dissolves like" is a key predictor of solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes. This compound possesses both a non-polar tert-butylphenyl group and a more polar glycidyl ether moiety, giving it a mixed polarity that influences its solubility across a range of solvents.

Quantitative and Qualitative Solubility Data

Below is a summary of the available solubility information. It is important to note that "miscible" indicates that the substances will mix in all proportions, forming a single phase.

| Solvent Class | Solvent Examples | Solubility/Miscibility | Reference |

| Water | Water | Slightly soluble to Insoluble (< 1 mg/mL at 22°C) | [1][2] |

| Alcohols | Ethanol, Methanol | Expected to be miscible | General chemical principles |

| Ketones | Acetone, Methyl Ethyl Ketone | Expected to be miscible | General chemical principles |

| Esters | Ethyl Acetate | Expected to be miscible | General chemical principles |

| Aromatic Hydrocarbons | Toluene, Xylene | Expected to be miscible | General chemical principles |

| Chlorinated Solvents | Dichloromethane, Chloroform | Expected to be miscible | General chemical principles |

| Non-Polar Solvents | Hexane, Heptane | Limited solubility | [3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the principles outlined in standard laboratory practices for solubility testing.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

A suitable analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solute should be clearly visible as a separate phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended microparticles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions using the chosen analytical method (GC-FID or HPLC-UV) to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to 4-tert-Butylphenyl Glycidyl Ether: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylphenyl glycidyl ether, a versatile organic compound with significant applications in materials science and as a building block in medicinal chemistry. The presence of a bulky tert-butyl group and a reactive glycidyl ether moiety imparts unique physicochemical properties, including enhanced thermal stability and hydrophobicity.[1][2] This document details its chemical structure, isomers, physicochemical properties, and key experimental protocols.

Chemical Structure

This compound, systematically named 2-[(4-tert-butylphenoxy)methyl]oxirane, consists of a phenyl ring substituted with a tert-butyl group at the para position and a glycidyl ether group.[3][4][5] The glycidyl ether functionality contains a reactive epoxide ring, making it a valuable intermediate for various chemical transformations.

Isomers of tert-Butylphenyl Glycidyl Ether

The isomers of tert-butylphenyl glycidyl ether are primarily categorized into positional isomers and stereoisomers.

-

Positional Isomers: These isomers differ in the position of the tert-butyl group on the phenyl ring. The common isomers are:

-

This compound (para-isomer): The most common and widely studied isomer.

-

2-tert-Butylphenyl glycidyl ether (ortho-isomer): A major side product in the synthesis of 4-tert-butylphenol.[6]

-

3-tert-Butylphenyl glycidyl ether (meta-isomer): Another possible positional isomer.

-

-

Stereoisomers (Enantiomers): The glycidyl group contains a chiral carbon atom (the central carbon of the oxirane ring), leading to the existence of two enantiomers:

-

(R)-2-[(4-tert-butylphenoxy)methyl]oxirane [7]

-

(S)-2-[(4-tert-butylphenoxy)methyl]oxirane

-

The racemic mixture is the most commonly available form.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈O₂ | [3][4][8][9] |

| Molecular Weight | 206.28 g/mol | [1][4][5][7] |

| Appearance | Clear light yellow liquid | [1][5] |

| Boiling Point | 295.3 °C at 760 mmHg 165-170 °C at 14 mmHg | [1][4][5][10] |

| Flash Point | 101.7 °C (215 °F) | [1][4][5] |

| Density | 1.029 - 1.038 g/cm³ at 20 °C | [1][4][5] |

| Water Solubility | Slightly soluble | [1][9] |

| Refractive Index | 1.512 - 1.515 | [1][4] |

| CAS Number | 3101-60-8 | [4][9] |

Experimental Protocols

This compound is typically synthesized via the reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base.[8]

-

Objective: To synthesize this compound from 4-tert-butylphenol and epichlorohydrin.

-

Materials:

-

4-tert-Butylphenol

-

Epichlorohydrin

-

Sodium hydroxide (or other suitable base)

-

Phase Transfer Catalyst (PTC) (e.g., tetrabutylammonium bromide) (optional, but recommended)

-

Solvent (e.g., toluene)

-

-

Procedure:

-

To a stirred solution of 4-tert-butylphenol and the phase transfer catalyst in the chosen solvent, add an aqueous solution of sodium hydroxide.

-

Add epichlorohydrin dropwise to the reaction mixture.

-

Stir the mixture at a specified temperature until the formation of the glycidyl ether is complete (can be monitored by Thin Layer Chromatography - TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove the catalyst and any inorganic salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

The epoxide ring of this compound is susceptible to nucleophilic attack by amines, leading to the formation of β-amino alcohols, which are important pharmacophores.[1]

-

Objective: To synthesize a β-amino alcohol derivative from p-tert-butylphenol, epichlorohydrin, and an amine in a one-pot reaction.[1]

-

Materials:

-

p-tert-Butylphenol

-

Epichlorohydrin

-

Amine (e.g., morpholine, piperidine)

-

Phase Transfer Catalyst (PTC) (e.g., tetrabutylammonium bromide)

-

Base (e.g., sodium hydroxide)

-

Solvent (e.g., toluene)

-

-

Procedure:

-

To a stirred solution of p-tert-butylphenol and the phase transfer catalyst in the chosen solvent, add an aqueous solution of sodium hydroxide.

-

Add epichlorohydrin dropwise to the reaction mixture and stir at a specified temperature until the formation of the glycidyl ether is complete (monitored by TLC).

-

To the in-situ generated p-tert-butylphenyl glycidyl ether, add the desired amine.

-

Continue stirring the reaction mixture at an appropriate temperature until the epoxide is fully consumed (monitored by TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 3101-60-8: p-tert-Butylphenyl glycidyl ether [cymitquimica.com]

- 3. mzCloud – 4 tert Butylphenyl glycidyl ether [mzcloud.org]

- 4. 4-t-Butylphenyl glycidyl ether | 3101-60-8 [chemnet.com]

- 5. p-tert-Butylphenyl glycidyl ether | C13H18O2 | CID 18360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 7. This compound, (-)- | C13H18O2 | CID 719371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound, (-)- (EVT-1646231) | 765305-18-8 [evitachem.com]

- 9. This compound, 95% | Fisher Scientific [fishersci.ca]

- 10. This compound [myskinrecipes.com]

Synthesis of 4-tert-butylphenyl glycidyl ether from p-tert-butylphenol and epichlorohydrin.

An In-Depth Technical Guide to the Synthesis of 4-tert-butylphenyl glycidyl ether

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound (p-TBGE) from p-tert-butylphenol and epichlorohydrin. This compound is a valuable intermediate in various fields, serving as a reactive diluent in epoxy resin formulations to enhance thermal stability and hydrophobicity, and as a precursor for novel therapeutics and advanced polymer materials.[1][2] The bulky tert-butyl group imparts unique physicochemical properties, making it a compound of significant interest.[1]

This document details the underlying reaction mechanism, provides step-by-step experimental protocols, summarizes key quantitative data, and outlines the necessary safety precautions for handling the involved chemical agents.

Physicochemical Properties

This compound is typically a clear, light yellow or colorless liquid with low viscosity.[1][3] Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂[1][4][5] |

| Molecular Weight | 206.28 g/mol [1][4] |

| Appearance | Clear light yellow liquid[1] |

| CAS Number | 3101-60-8[4][5] |

| Boiling Point | 165-170 °C at 14 mmHg[1] |

| Density | 1.03 g/cm³ at 20 °C[1][4] |

| Refractive Index | ~1.52[1][4] |

| Flash Point | 102 °C (215 °F)[1] |

| Water Solubility | Slightly soluble[1] |

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from p-tert-butylphenol and epichlorohydrin is a two-step process occurring in a single pot. The reaction proceeds via a Williamson ether synthesis followed by an intramolecular nucleophilic substitution.

-

Deprotonation: A base is used to deprotonate the hydroxyl group of p-tert-butylphenol, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide attacks the least sterically hindered carbon of the epichlorohydrin molecule, opening the epoxide ring to form a chlorohydrin intermediate.

-

Ring Formation: The newly formed alkoxide then undergoes an intramolecular S_N2 reaction, displacing the chloride ion to form the final glycidyl ether product.[6]

Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction, especially in biphasic systems, by transporting the phenoxide ion from the aqueous phase to the organic phase containing epichlorohydrin.[7][8]

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Below are two detailed protocols for the synthesis of this compound, reflecting different common laboratory methodologies.

Protocol 1: Synthesis using Potassium Carbonate in Acetonitrile

This method is a common lab-scale procedure utilizing a solid base in an organic solvent.

Objective: To synthesize this compound with a high yield via a one-pot reaction.

Materials and Reagents:

-

p-tert-butylphenol (5.0 g, 0.033 mol)

-

Epichlorohydrin (15.3 g, 0.165 mol)[9]

-

Potassium carbonate (K₂CO₃), anhydrous (6.9 g, 0.050 mol)[9]

-

Acetonitrile (50 mL)[9]

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Combine p-tert-butylphenol, epichlorohydrin, potassium carbonate, and acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[9]

-

Heat the mixture to reflux and maintain for 5 hours. The mixture will be heterogeneous.[9]

-

After 5 hours, cool the reaction mixture to below its reflux temperature.

-

Filter the heterogeneous mixture through a fritted glass funnel to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the solvent and excess epichlorohydrin, yielding the crude product as a liquid.[9]

Workup and Purification:

-

Purify the crude liquid using flash chromatography on a silica gel column.

-

Elute the column with a mixture of dichloromethane and ethyl acetate (e.g., 19:1 v/v) to isolate the desired product.[9]

-

Combine the fractions containing the pure product (monitored by TLC) and concentrate under reduced pressure to obtain this compound as a liquid.

Protocol 2: Phase-Transfer Catalyzed Synthesis

This "green chemistry" approach uses a phase-transfer catalyst (PTC) which can improve reaction rates and allow for the use of aqueous bases.[7]

Objective: To synthesize this compound efficiently using a phase-transfer catalyst.

Materials and Reagents:

-

p-tert-butylphenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 50%)

-

Tetrabutylammonium bromide (TBAB) or other suitable PTC

-

Toluene or another suitable organic solvent

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve p-tert-butylphenol and the phase-transfer catalyst (e.g., TBAB) in the chosen organic solvent (e.g., toluene).[1]

-

To this stirred solution, add the aqueous solution of sodium hydroxide.

-

Add epichlorohydrin dropwise to the reaction mixture.[1]

-

Stir the mixture at a specified temperature (e.g., 40-50 °C) until the reaction is complete, monitoring progress by Thin-Layer Chromatography (TLC).[1][7]

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by transferring the mixture to a separatory funnel and adding water to dissolve any inorganic salts.[1]

-

Separate the layers and extract the aqueous layer with an organic solvent like ethyl acetate.[1]

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.[1]

Quantitative Data and Characterization

The following tables summarize the quantitative outcomes and analytical data for the synthesis.

Table 2: Summary of Reaction Conditions and Yields

| Parameter | Protocol 1 | Optimized Green Method (PTC) |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH, 50% aq.)[7] |

| Catalyst | None | Tetrabutylammonium bromide (TBAB)[7] |

| Solvent | Acetonitrile[9] | Solvent-free (or Toluene)[1][7] |

| Temperature | Reflux (~82 °C)[9] | 40-50 °C[7] |

| Time | 5 hours[9] | Not specified (monitor by TLC)[1] |

| Reported Yield | 76%[9] | 92-95%[7] |

Table 3: Analytical Data for this compound

| Analysis | Data |

| ¹H NMR (CDCl₃) | δ 1.33 (s, 9H), 2.78 (m, 1H), 2.92 (t, 1H), 3.36 (m, 1H), 3.97 (dd, 1H), 4.21 (dd, 1H), 6.88 (d, 2H), 7.32 (d, 2H)[9] |

| Purity (GC) | Min. 98.0%[4] |

Experimental Workflow Visualization

The general workflow for the synthesis, from setup to purification, is outlined below.

Caption: A generalized workflow for the synthesis and purification of p-TBGE.

Safety Precautions

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

-

Epichlorohydrin: This substance is a known irritant to the skin, eyes, and respiratory tract.[10] It is classified as a hazardous chemical and should be handled with extreme care in a well-ventilated fume hood.[10]

-

p-tert-butylphenol: Can cause skin and eye irritation.

-

Sodium Hydroxide / Potassium Carbonate: These bases are corrosive and can cause severe burns upon contact.

-

Solvents: Organic solvents like acetonitrile and toluene are flammable and have associated inhalation hazards.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All procedures should be conducted inside a certified chemical fume hood. In case of spills, follow established laboratory cleanup procedures.[11]

Conclusion

The synthesis of this compound from p-tert-butylphenol and epichlorohydrin is a robust and well-documented procedure. By selecting appropriate reaction conditions, such as the choice of base and the use of a phase-transfer catalyst, high yields of the desired product can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and characterize this versatile chemical compound for applications in materials science and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 3101-60-8: p-tert-Butylphenyl glycidyl ether [cymitquimica.com]

- 4. labproinc.com [labproinc.com]

- 5. tert-Butyl phenyl glycidyl ether | SIELC Technologies [sielc.com]

- 6. odr.chalmers.se [odr.chalmers.se]

- 7. Buy this compound, (-)- (EVT-1646231) | 765305-18-8 [evitachem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. echemi.com [echemi.com]

- 10. olinepoxy.com [olinepoxy.com]

- 11. P-TERT-BUTYLPHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Ring-Opening Reactions of 4-tert-Butylphenyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylphenyl glycidyl ether (tBPGE) is a versatile aromatic epoxide that serves as a valuable building block in organic synthesis and materials science. Its utility stems from the reactive oxirane ring, which is susceptible to nucleophilic attack, leading to the formation of a diverse array of functionalized molecules. The presence of the bulky tert-butyl group on the phenyl ring imparts unique properties such as increased lipophilicity and thermal stability to its derivatives. This technical guide provides a comprehensive overview of the ring-opening reactions of tBPGE, with a focus on its reactions with amines, alcohols, and thiols. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the synthesis of novel compounds with potential applications in drug discovery and materials science. The resulting β-amino alcohols are of particular interest due to their prevalence in pharmacologically active compounds.

General Reaction Mechanism

The ring-opening of epoxides like this compound proceeds via a nucleophilic substitution (SN2) mechanism, particularly under basic or neutral conditions. The nucleophile preferentially attacks the less sterically hindered terminal carbon of the epoxide ring, leading to the formation of a β-substituted alcohol. The regioselectivity of this reaction is a key feature, consistently yielding the 1,2-disubstituted product.

Logical Relationship of the Ring-Opening Reaction

Caption: General workflow of the nucleophilic ring-opening of this compound.

Ring-Opening with Amines: Synthesis of β-Amino Alcohols

The reaction of this compound with primary and secondary amines is a widely employed method for the synthesis of β-amino alcohols. These compounds are significant pharmacophores found in a variety of therapeutic agents, including β-blockers.

Quantitative Data for Amine Ring-Opening Reactions

| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | None | Toluene | 80 | 2 | High (qualitative) | Model reaction with Phenyl Glycidyl Ether[1] |

| Piperidine | Phase Transfer Catalyst (PTC) / NaOH | Toluene | Not Specified | Not Specified | High (qualitative) | [2] |

| Morpholine | Phase Transfer Catalyst (PTC) / NaOH | Toluene | Not Specified | Not Specified | High (qualitative) | [2] |

| Benzylamine | Not Specified | Not Specified | Not Specified | Not Specified | Moderate (qualitative) | General synthesis |

| Phenylpiperazine | None | Acetone | Reflux | 3 | High (quantitative for analogous reaction) | [3] |

Experimental Protocol: One-Pot Synthesis of β-Amino Alcohols

This protocol is a general method for the synthesis of β-amino alcohols from a phenol, epichlorohydrin, and an amine in a single reaction vessel. This method can be directly applied using 4-tert-butylphenol as the starting material.[2]

Materials:

-

4-tert-Butylphenol

-

Epichlorohydrin

-

Amine (e.g., piperidine, morpholine)

-

Phase Transfer Catalyst (PTC) (e.g., Tetrabutylammonium bromide - TBAB)

-